3-(1H-Imidazol-2-yl)-6-methylthian-3-amine
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Overview
Description
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine is a compound that features an imidazole ring, a sulfur-containing thian ring, and an amine group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-6-methylthian-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a thian precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-6-methylthian-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylthio-1H-imidazole: Contains a sulfur atom similar to the thian ring in the target compound.
6-Methylthian-3-amine: Lacks the imidazole ring but shares the thian and amine groups
Uniqueness
3-(1H-Imidazol-2-yl)-6-methylthian-3-amine is unique due to the combination of the imidazole ring and the thian ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-6-methylthian-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-2-3-9(10,6-13-7)8-11-4-5-12-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) |
InChI Key |
MTDUXESIUZEWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=NC=CN2)N |
Origin of Product |
United States |
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